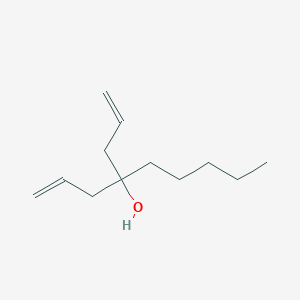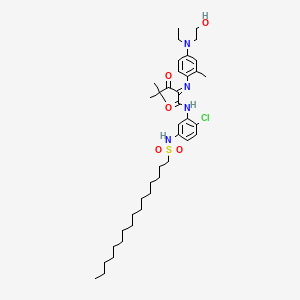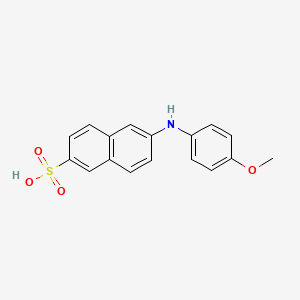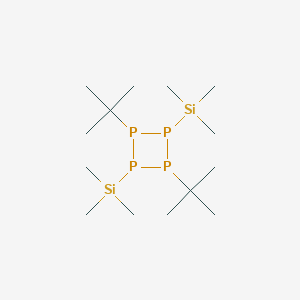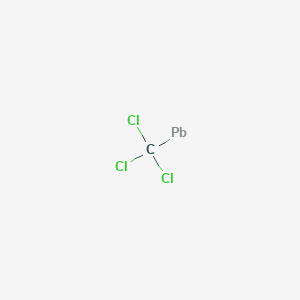
CID 78063711
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Trichloromethyl)plumbane is an organolead compound with the chemical formula Pb(CCl3)4 It is a derivative of plumbane, where the hydrogen atoms are replaced by trichloromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Trichloromethyl)plumbane typically involves the reaction of lead compounds with trichloromethylating agents. One common method is the reaction of lead(IV) chloride (PbCl4) with trichloromethyl chloride (CCl3Cl) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
Industrial production of (Trichloromethyl)plumbane is not well-documented, likely due to the compound’s specialized applications and the hazardous nature of lead compounds. the synthesis methods used in laboratory settings can be scaled up with appropriate safety measures and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
(Trichloromethyl)plumbane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert (Trichloromethyl)plumbane to lower oxidation state lead compounds.
Substitution: The trichloromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of organolead compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
(Trichloromethyl)plumbane has several applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other organolead compounds and studying their properties.
Biology: Investigated for its potential effects on biological systems, although its toxicity limits its use.
Medicine: Limited applications due to toxicity, but studied for potential use in radiopharmaceuticals.
Wirkmechanismus
The mechanism of action of (Trichloromethyl)plumbane involves its interaction with various molecular targets. The trichloromethyl groups can participate in electrophilic reactions, while the lead atom can form coordination complexes with other molecules. These interactions can affect the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Plumbane (PbH4): The parent compound of (Trichloromethyl)plumbane, with hydrogen atoms instead of trichloromethyl groups.
Tetraethyllead (Pb(C2H5)4): Another organolead compound with ethyl groups instead of trichloromethyl groups.
Lead(IV) chloride (PbCl4): A precursor used in the synthesis of (Trichloromethyl)plumbane.
Uniqueness
(Trichloromethyl)plumbane is unique due to the presence of trichloromethyl groups, which impart distinct chemical properties compared to other organolead compounds. These properties include higher electronegativity and reactivity, making it useful for specific applications in research and industry.
Eigenschaften
Molekularformel |
CCl3Pb |
|---|---|
Molekulargewicht |
325 g/mol |
InChI |
InChI=1S/CCl3.Pb/c2-1(3)4; |
InChI-Schlüssel |
NDXUKZASURIKTB-UHFFFAOYSA-N |
Kanonische SMILES |
C(Cl)(Cl)(Cl)[Pb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[3-(trifluoromethyl)phenyl]phosphane](/img/structure/B14466954.png)
![2-Anthracenesulfonic acid, 4-[[3-(acetylamino)-4-methylphenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B14466974.png)
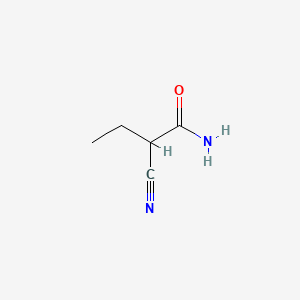

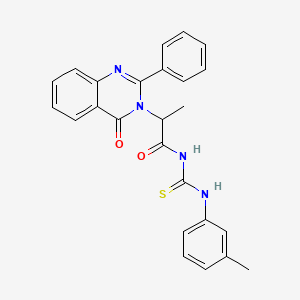
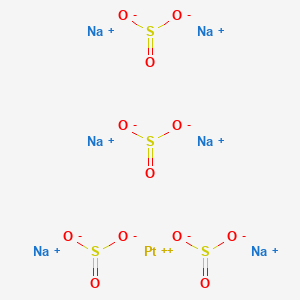
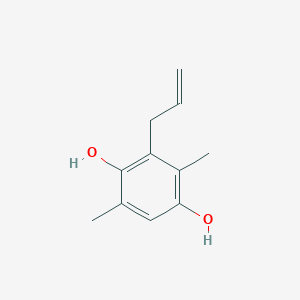

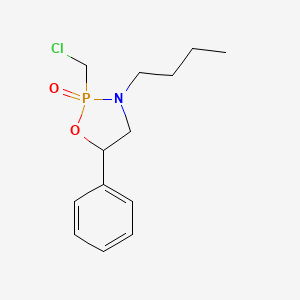
![2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;(9Z,12Z)-octadeca-9,12-dienoic acid](/img/structure/B14467010.png)
